1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQTXPQWRCFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590782 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22048-88-0 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights derived from structurally related analogs to facilitate a deeper understanding of this compound's potential.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including applications as antiarrhythmic, schistosomicidal, antiviral, and antifungal agents.[1] Furthermore, various derivatives are under investigation for the treatment of HIV, Alzheimer's disease, and malaria.[1] The incorporation of a carboxylic acid moiety at the 7-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, making this compound a compound of significant interest for further investigation and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting the behavior and reactivity of a compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Canonical SMILES | C1CC(C2=CC=C(C=C2)C(=O)O)NC1 |
| Molecular Weight | 177.20 g/mol |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using computational models. These predictions are benchmarked against the known properties of structurally similar compounds to provide a reliable estimate.
Table 2: Predicted Physicochemical Properties and Comparison with Analogs
| Property | Predicted Value for this compound | Experimental/Predicted Values for Analogs |
| Melting Point (°C) | No data available | 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: >300 °C (decomposes) |
| Boiling Point (°C) | No data available | 1,2,3,4-Tetrahydroquinoline: 251 °C[2] |
| pKa (acidic) | ~4-5 | Benzoic acid: 4.2 |
| pKa (basic) | ~4-5 | 1,2,3,4-Tetrahydroquinoline: 4.9 |
| LogP | ~1.5 - 2.0 | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: -1.3 (predicted)[3] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is soluble in DMSO. |
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for constructing the tetrahydroquinoline core. A common and effective strategy involves the reduction of the corresponding quinoline derivative.
Caption: A general synthetic pathway to this compound.
Experimental Protocol: Catalytic Hydrogenation of Quinoline-7-carboxylic acid
This protocol outlines a standard procedure for the synthesis of this compound via the catalytic hydrogenation of quinoline-7-carboxylic acid. The choice of a heterogeneous catalyst like palladium on carbon (Pd/C) is based on its proven efficacy in the reduction of quinolines.[2]
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve quinoline-7-carboxylic acid in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the carboxylic acid group. The aliphatic protons of the tetrahydro-pyridine ring would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield chemical shift (typically >170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).
Potential Applications in Drug Discovery
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of a carboxylic acid group at the 7-position can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. For instance, the related compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, is noted for its diverse biological activities and potential applications in treating neurodegenerative diseases and cancer.[4] It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, suggesting a potential role in Alzheimer's disease treatment.[4] Given the structural similarity, this compound and its derivatives could be explored for similar therapeutic targets. The tetrahydroisoquinoline core, an isomer of tetrahydroquinoline, is also prevalent in biologically active compounds, with derivatives showing promise as antitumor, antibacterial, and anti-HIV agents.[5]
Conclusion
This compound represents a molecule of high interest for medicinal chemistry and drug development. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, and expected spectroscopic characteristics based on well-established chemical principles and data from closely related analogs. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising compound and its derivatives.
References
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- Henderson, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.
-
PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. [Link]
- Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011.
-
Wikipedia. Tetrahydroquinoline. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
- Bláha, K., et al. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
- Thieme Chemistry.
-
Future Medicinal Chemistry. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
ACS Omega. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
ResearchGate. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]
-
PubChem. 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Technical Guide to the Spectral Analysis of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid group at the 7-position introduces a versatile functional handle for further molecular exploration, making 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid a valuable building block in drug discovery. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its subsequent derivatives.
This in-depth guide provides a detailed analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes predicted data based on the well-characterized parent molecule, 1,2,3,4-tetrahydroquinoline, and established principles of spectroscopic analysis for aromatic carboxylic acids.
Molecular Structure and Key Features
The structure of this compound combines a saturated heterocyclic ring fused to a substituted benzene ring. This unique combination of an alicyclic and aromatic component, along with the acidic proton of the carboxylic acid and the basic nitrogen of the tetrahydroquinoline ring, gives rise to a distinct set of spectral signatures.
Molecular structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.8 | d | ~8.0 | 1H |
| H-6 | ~7.6 | dd | ~8.0, ~1.5 | 1H |
| H-8 | ~7.5 | d | ~1.5 | 1H |
| N-H | ~4.0 (broad) | s | - | 1H |
| H-2 | ~3.3 | t | ~6.0 | 2H |
| H-4 | ~2.8 | t | ~6.0 | 2H |
| H-3 | ~1.9 | m | ~6.0 | 2H |
| COOH | >10 (very broad) | s | - | 1H |
Note: Predicted values are based on the parent compound 1,2,3,4-tetrahydroquinoline and known substituent effects of a carboxylic acid group on an aromatic ring. The exact chemical shifts can vary depending on the solvent and concentration.
Rationale for Predicted Chemical Shifts
-
Aromatic Protons (H-5, H-6, H-8): The carboxylic acid group is an electron-withdrawing group, which will deshield the protons on the aromatic ring, causing them to appear at a lower field (higher ppm) compared to the parent 1,2,3,4-tetrahydroquinoline. The ortho (H-6, H-8) and para (not present) positions are most affected. The expected splitting pattern arises from ortho and meta coupling.
-
Aliphatic Protons (H-2, H-3, H-4): The protons on the saturated ring are expected to have chemical shifts similar to those in 1,2,3,4-tetrahydroquinoline. H-2, being adjacent to the nitrogen, will be the most deshielded of the aliphatic protons. The protons at H-2 and H-4 will likely appear as triplets due to coupling with the H-3 protons, which in turn will appear as a multiplet.
-
N-H Proton: The proton on the nitrogen will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a very low field, typically above 10 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable N-H and COOH protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for the aromatic, aliphatic, and carbonyl carbons.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-7 | ~130 |
| C-8a | ~145 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~125 |
| C-8 | ~120 |
| C-2 | ~42 |
| C-4 | ~27 |
| C-3 | ~22 |
Note: Predicted values are based on the parent compound 1,2,3,4-tetrahydroquinoline and known substituent effects of a carboxylic acid group. The chemical shifts can vary with the solvent.
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, around 168 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will appear in the range of 120-145 ppm. The carbon attached to the carboxylic acid group (C-7) and the quaternary carbons (C-4a and C-8a) will have distinct chemical shifts. The electron-withdrawing effect of the carboxylic acid will influence the chemical shifts of the ring carbons.
-
Aliphatic Carbons: The aliphatic carbons (C-2, C-3, and C-4) will appear in the upfield region of the spectrum, typically between 20 and 50 ppm. C-2, being adjacent to the nitrogen, will be the most deshielded.
Predicted ¹³C NMR chemical shift regions for this compound.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol .
Expected Mass Spectral Data
-
Molecular Ion Peak (M⁺): m/z = 177
-
Key Fragmentation Peaks:
-
m/z = 132: Loss of the carboxylic acid group (-COOH, 45 Da). This would correspond to the 1,2,3,4-tetrahydroquinoline radical cation.
-
m/z = 130: Loss of water from the m/z 148 fragment, or a retro-Diels-Alder type fragmentation.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and is likely to produce a prominent protonated molecule [M+H]⁺ at m/z 178 or a deprotonated molecule [M-H]⁻ at m/z 176.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Topic: 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid Safety and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a robust framework for the safe handling of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid. In the absence of specific data for this exact molecule, this document establishes a conservative safety protocol based on a principle of hazard assessment by analogy . We will synthesize data from its parent compound, 1,2,3,4-tetrahydroquinoline, the aromatic precursor quinoline, and the general chemical class of carboxylic acids. The core directive of this whitepaper is to treat this compound with a high degree of caution, assuming a hazard profile at least as significant as its most hazardous structural analog.
Section 1: Compound Profile and Hazard Identification
Chemical Identity
-
Chemical Name: this compound
-
Structure:
(Note: This is a simplified representation. The core is a benzene ring fused to a saturated six-membered nitrogen-containing ring).
-
Molecular Formula: C₁₀H₁₁NO₂
-
CAS Number: Not broadly cataloged. Researchers should use internal tracking numbers.
Known and Potential Biological Significance
The tetrahydroquinoline framework is a cornerstone in the development of various therapeutic agents.[1] Carboxylic acid derivatives, in particular, are often synthesized to modulate solubility, engage in hydrogen bonding with biological targets, or serve as handles for further chemical modification. For instance, related tetrahydroquinoline-2-carboxylic acid derivatives have been investigated as antagonists for the glycine site of the NMDA receptor.[1] Therefore, it is logical to assume that this compound is intended for use in biological screening or as a key intermediate in the synthesis of more complex pharmaceutical agents.
Core Hazard Assessment (Analog-Based)
Due to the lack of specific toxicological data, a composite hazard profile is constructed from its primary structural analogs.
1.3.1. Primary Analog: 1,2,3,4-Tetrahydroquinoline
The immediate parent compound, lacking only the carboxylic acid group, provides the most direct and critical safety data. According to its Safety Data Sheet (SDS), it is classified with several significant hazards.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable liquids | Category 4 | H227: Combustible liquid | |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed | |
| Carcinogenicity | Category 1B | H350: May cause cancer | |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life | |
| Chronic aquatic hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Causality: The designation as a Category 1B carcinogen is of paramount importance. This classification is based on sufficient evidence in animal studies and implies a presumed human carcinogen. This fact alone mandates the most stringent handling procedures. The acute oral toxicity underscores the risk of accidental ingestion.
1.3.2. Aromatic Precursor: Quinoline
The aromatic parent, quinoline, is also a well-documented hazardous substance. It is known to be toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5] High exposure can lead to headaches, dizziness, and nausea.[6] This reinforces the toxic and carcinogenic potential of the entire chemical family.
1.3.3. Functional Group: Carboxylic Acid
The carboxylic acid moiety introduces additional hazards. Carboxylic acids are generally acidic and can cause skin and eye irritation or burns upon direct contact.[7] If the compound is a fine powder, it may also cause respiratory tract irritation upon inhalation.[8][9][10]
1.3.4. Predicted Hazard Profile for this compound
Based on the synthesis of the above data, researchers must assume the following hazard profile for this compound and handle it accordingly:
-
Toxic if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer.
-
Harmful to aquatic life with long-lasting effects.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the presumed carcinogenicity and toxicity, exposure must be minimized through a multi-layered approach.
Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. The fume hood provides the primary barrier, protecting the researcher from inhaling vapors or fine powders.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[8][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical and non-negotiable.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common and appropriate choice, but it is crucial to inspect them before use and use proper removal techniques to avoid skin contact.[8][12] For extended procedures or when handling larger quantities, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosolization.[12]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Consider using disposable sleeves for added protection during extensive manipulations.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be required for non-routine tasks such as large-scale transfers or spill cleanup outside of a hood.[8][12]
Diagram: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.
Caption: PPE selection decision matrix for handling the target compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing exposure and ensuring experimental integrity.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Designate a specific area within the hood for this work.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).
-
Handling: Always handle the compound in a manner that minimizes the creation of dust or aerosols.[8] Use spatulas to gently transfer solids. Avoid scraping or vigorous mixing that could generate airborne particles.
-
Post-Handling: After use, securely close the primary container.[9] Decontaminate spatulas and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][11] Do not eat, drink, or smoke in the laboratory area.[5]
Storage Requirements
-
Container: Store in a tightly closed, clearly labeled container.[12]
-
Location: Keep in a cool, dry, and well-ventilated area.[8][9] Store in a locked cabinet or an area accessible only to authorized personnel, as per the recommendations for its toxic and carcinogenic parent compound.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[13] Based on general principles for carboxylic acids, also avoid storage with strong bases, which could cause an exothermic reaction.[7]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Response
The response protocol is dictated by the size and location of the spill.
Diagram: Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Small, Contained Spill):
-
Alert: Immediately alert others in the vicinity.
-
Contain: If it is a liquid, cover the spill with an inert absorbent material like Chemizorb®, vermiculite, or dry sand.[6] If it is a solid, gently cover it to prevent dust from becoming airborne.[8]
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal the waste container and label it appropriately for disposal.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[6]
First Aid Measures
Immediate and correct first aid is critical.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[11]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][11][12]
-
Hazards: The parent compound is a combustible liquid. In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[4][8][13]
-
Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]
Section 5: Waste Disposal
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Collection: Collect all waste material (unreacted compound, contaminated absorbent materials, contaminated PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.[4][8][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and its presumed hazards (Toxic, Carcinogen).
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[11]
Conclusion
While this compound may be a novel compound with significant potential in drug discovery, its structural relationship to known toxic and carcinogenic compounds like 1,2,3,4-tetrahydroquinoline necessitates a highly conservative and rigorous approach to safety. Researchers and laboratory managers must implement engineering controls, mandate the use of appropriate PPE, and adhere strictly to the handling, storage, and emergency protocols outlined in this guide. By treating this compound with the caution it deserves, we can facilitate scientific advancement while ensuring the highest standards of laboratory safety.
References
- SAFETY DATA SHEET for 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich.
- MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical.
- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline
- SAFETY DATA SHEET for N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety D
- 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... PubMed Central (PMC).
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Quinoline CAS No 91-22-5 MATERIAL SAFETY D
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid... MDPI.
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. PubChem.
- SAFETY DATA SHEET for DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydr
- The MSDS HyperGlossary: Carboxylic Acid.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. chemos.de [chemos.de]
- 5. technopharmchem.com [technopharmchem.com]
- 6. nj.gov [nj.gov]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.ca [fishersci.ca]
A Tale of Two Scaffolds: An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid vs. Tetrahydroisoquinoline Carboxylic Acids
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: The Strategic Value of Isomeric Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the subtle yet profound impact of structural isomerism cannot be overstated. The arrangement of atoms within a molecule dictates its three-dimensional shape, physicochemical properties, and ultimately, its biological activity. This guide delves into a compelling case study of this principle: the comparative analysis of two isomeric heterocyclic scaffolds, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline, with a specific focus on their carboxylic acid derivatives. While both structures are prevalent in a myriad of natural products and synthetic pharmaceuticals, the seemingly minor difference in the placement of the nitrogen atom within the bicyclic framework gives rise to distinct synthetic strategies, divergent biological profiles, and unique opportunities for therapeutic intervention. This whitepaper aims to provide a comprehensive technical overview for researchers navigating the selection and application of these valuable building blocks in drug design and development.
Structural and Physicochemical Distinctions: A Foundation for Differential Bioactivity
At the heart of this comparison lie the fundamental structural differences between the 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline cores. The former is a fusion of a benzene ring and a piperidine ring, while the latter consists of a benzene ring fused to a different position of the piperidine ring. This seemingly subtle variation in nitrogen placement has significant implications for the molecule's overall geometry, electron distribution, and hydrogen bonding capacity.
When a carboxylic acid moiety is introduced, as in 1,2,3,4-tetrahydroquinoline-7-carboxylic acid and the various isomers of tetrahydroisoquinoline carboxylic acid (e.g., 1-carboxylic acid, 3-carboxylic acid), these foundational differences are further amplified.
| Property | This compound | Tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | ~177.19 g/mol | ~177.19 g/mol | ~177.20 g/mol [1] |
| Predicted pKa (acidic) | ~4.5 | ~3.8 | ~3.9 |
| Predicted logP | ~1.5 | ~1.2 | ~1.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 3[1] |
| Structural Rigidity | High | High | High |
Note: Predicted values are estimations and can vary based on the prediction software and conditions.
The positioning of the carboxylic acid group in relation to the nitrogen atom and the aromatic ring directly influences the molecule's polarity, acidity, and ability to interact with biological targets. For instance, the proximity of the carboxylic acid to the nitrogen in the tetrahydroisoquinoline isomers can lead to different intramolecular interactions and conformational preferences compared to the more distant arrangement in this compound.
Caption: Spatial relationship of key functional groups.
Synthesis Strategies: Navigating the Pathways to Core Scaffolds
The synthetic routes to these two scaffolds are distinct, reflecting the inherent differences in their bond connectivity. Understanding these synthetic pathways is crucial for chemists aiming to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
The construction of the 1,2,3,4-tetrahydroquinoline skeleton often involves the cyclization of appropriately substituted anilines or the reduction of quinoline precursors. Domino reactions, which allow for the formation of multiple bonds in a single operation, have emerged as an efficient strategy.[2]
Illustrative Workflow: Reductive Cyclization Approach
Caption: General workflow for tetrahydroquinoline synthesis.
Exemplary Protocol: Synthesis of a Tetrahydroquinoline Precursor
A common approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent reduction.
-
Reaction Setup: To a solution of 3-aminophenol in a suitable solvent (e.g., ethanol), add acrylic acid.
-
Michael Addition: Heat the mixture to facilitate the Michael addition of the amino group to the α,β-unsaturated acid.
-
Cyclization: Add a dehydrating agent (e.g., polyphosphoric acid) and heat to promote intramolecular Friedel-Crafts acylation, forming a dihydroquinolinone intermediate.
-
Reduction: Reduce the intermediate using a suitable reducing agent (e.g., sodium borohydride) to yield the 1,2,3,4-tetrahydroquinoline core.
-
Carboxylation: The carboxylic acid at the 7-position can be introduced through various methods, such as ortho-lithiation followed by quenching with carbon dioxide, though this can present regioselectivity challenges.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The synthesis of 1,2,3,4-tetrahydroisoquinolines is classically achieved through the Pictet-Spengler and Bischler-Napieralski reactions.[2] These methods are robust and have been extensively utilized in the synthesis of a vast array of natural products and pharmaceuticals.
Illustrative Workflow: Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction workflow.
Exemplary Protocol: Synthesis of a Tetrahydroisoquinoline-3-carboxylic Acid Derivative
The Pictet-Spengler reaction is particularly well-suited for the synthesis of tetrahydroisoquinoline-3-carboxylic acids starting from phenylalanine derivatives.
-
Reaction Setup: Dissolve a phenylalanine derivative (e.g., L-DOPA for the synthesis of a catechol-containing analogue) in an acidic medium (e.g., sulfuric or hydrobromic acid).[3]
-
Condensation: Add formaldehyde or paraformaldehyde to the solution.[3]
-
Cyclization: Heat the reaction mixture to facilitate the condensation and subsequent intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.
-
Isolation: Cool the reaction mixture and adjust the pH to precipitate the product.
-
Purification: The crude product can be purified by recrystallization or chromatography.
Biological Activities and Therapeutic Applications: A Comparative Overview
Both scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. However, the isomeric nature of the tetrahydroquinoline and tetrahydroisoquinoline cores often leads to different pharmacological profiles.
1,2,3,4-Tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline framework is present in a range of biologically active compounds with diverse therapeutic potential.
-
Anticancer Activity: Derivatives of this scaffold have been investigated as potential anticancer agents.
-
Neuroprotective Agents: Some tetrahydroquinolines have shown promise in models of neurodegenerative diseases.
-
Anti-infective Properties: This scaffold has also been explored for the development of antibacterial and antiviral drugs.
1,2,3,4-Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is arguably more prevalent in clinically used drugs and has been the subject of extensive research.[4][5] THIQ derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antitubercular, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[4][6]
-
Antihypertensive Agents: A prominent example is Quinapril , an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. The tetrahydroisoquinoline-3-carboxylic acid moiety is a key structural feature of this drug.
-
Anticancer Agents: Trabectedin and Lurbinectedin are marine-derived anticancer agents that feature a complex tetrahydroisoquinoline core.[2]
-
Antiviral Activity: The THIQ scaffold has been incorporated into molecules with potent anti-HIV activity.[2]
-
Neurological Applications: The structural similarity of the THIQ core to certain neurotransmitters has led to its investigation in the context of neurological disorders.[7]
Table of Representative Clinically Used Drugs
| Drug | Core Scaffold | Therapeutic Application |
| Quinapril | Tetrahydroisoquinoline | Antihypertensive[2] |
| Praziquantel | Tetrahydroisoquinoline | Anthelmintic[2] |
| Noscapine | Tetrahydroisoquinoline | Antitussive[2] |
| Apomorphine | Tetrahydroisoquinoline | Anti-Parkinsonian[2] |
| Solifenacin | Tetrahydroisoquinoline | Treatment of overactive bladder[2] |
| Trabectedin | Tetrahydroisoquinoline | Anticancer[2] |
Mechanistic Insights: How Structure Dictates Function
The differential placement of the nitrogen atom in the two scaffolds directly impacts their interaction with biological macromolecules.
Signaling Pathway Involvement: A Hypothetical Comparison
Caption: Differential target engagement and pathway modulation.
The tetrahydroisoquinoline core, with its structural resemblance to dopamine and other catecholamines, has a well-documented history of interacting with targets in the central nervous system.[7] The carboxylic acid derivatives, particularly the 3-substituted isomers, have proven to be excellent mimics of proline, leading to their successful incorporation into ACE inhibitors like Quinapril.
For this compound, the biological targets are less defined in the literature, but the scaffold's rigid conformation and the presence of the carboxylic acid suggest potential interactions with a variety of enzymes and receptors where a specific spatial arrangement of hydrophobic and hydrogen-bonding groups is required for recognition.
Conclusion: Strategic Scaffold Selection in Drug Design
The choice between a 1,2,3,4-tetrahydroquinoline and a 1,2,3,4-tetrahydroisoquinoline scaffold is a critical decision in the early stages of drug design. This guide has illuminated the key differences in their synthesis, physicochemical properties, and known biological activities.
-
Tetrahydroisoquinoline carboxylic acids offer a well-trodden path with established synthetic routes and a proven track record in approved therapeutics, particularly in cardiovascular and anticancer applications. The wealth of available literature makes it a more predictable starting point for many drug discovery programs.
-
This compound , while less explored, represents an opportunity for the discovery of novel intellectual property and potentially new pharmacological profiles. Its distinct structural features may allow for selective targeting of proteins that are not addressed by the more common tetrahydroisoquinoline scaffold.
Ultimately, the decision of which scaffold to pursue will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic tractability for generating a diverse library of analogues. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers in making these strategic decisions and in unlocking the full potential of these versatile heterocyclic building blocks.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). RSC Advances. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-02-26). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
Methodological & Application
Application of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid in Drug Discovery: A Technical Guide
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth exploration of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid and its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of this versatile molecular framework, providing field-proven insights and detailed protocols to empower your drug discovery endeavors.
The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold
The THQ nucleus is a recurring motif in numerous synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1] Derivatives of this scaffold have been successfully developed as antiarrhythmic, schistosomicidal, antiviral, and antifungal agents.[1] Furthermore, the THQ framework has garnered significant attention for its potential in developing novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and a variety of infectious diseases.[2][3][4] The carboxylic acid moiety at the 7-position of the 1,2,3,4-tetrahydroquinoline core provides a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening and optimization.
Synthesis of this compound and Its Derivatives
A robust synthetic strategy is paramount for exploring the therapeutic potential of the THQ scaffold. While numerous methods exist for the synthesis of the core THQ ring system, a practical approach to this compound can be envisioned through a two-stage process: the synthesis of a quinoline precursor followed by its reduction.[5][6]
Part 1: Synthesis of 7-Hydroxyquinoline-4-carboxylic acid (Precursor)
A multi-step synthesis starting from 6-bromoisatin has been reported, culminating in the formation of 7-hydroxyquinoline-4-carboxylic acid.[6] This method involves a series of reactions including a rearrangement, elimination, esterification, palladium-catalyzed coupling, deprotection, diazotization, and final hydrolysis.
Part 2: Reduction to this compound
The crucial step to obtain the desired tetrahydroquinoline scaffold is the reduction of the quinoline ring system of the precursor. Catalytic hydrogenation is a widely employed and effective method for this transformation.[7]
Experimental Protocol: Catalytic Hydrogenation of 7-Hydroxyquinoline-4-carboxylic acid
Causality: This protocol utilizes a palladium on carbon (Pd/C) catalyst, a highly efficient and commonly used catalyst for the hydrogenation of aromatic nitrogen-containing heterocycles. The hydrogen gas provides the reducing equivalents, and the acidic conditions (acetic acid) can help to activate the quinoline ring towards reduction.
Materials:
-
7-Hydroxyquinoline-4-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Glacial Acetic Acid
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve 7-Hydroxyquinoline-4-carboxylic acid (1 equivalent) in a mixture of methanol and glacial acetic acid.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Biological Evaluation Protocols
The versatility of the this compound scaffold allows for its exploration in multiple therapeutic areas. The following sections detail its application in oncology and neurodegenerative diseases, complete with detailed protocols for biological evaluation.
Oncology
Derivatives of the THQ scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways like mTOR and NF-κB.[8]
Data Presentation: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction | [2] |
| Compound B | A549 (Lung) | 18.68 | Apoptotic effect | [8] |
| Compound C | HepG-2 (Liver) | 18.74 | Apoptotic effect | [8] |
| Compound D | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis | [9] |
| Compound E | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis | [9] |
Note: The compounds listed are derivatives of the broader tetrahydroquinoline scaffold and serve as examples of the potential activity. Specific derivatives of this compound would require individual testing.
Experimental Workflow: Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery using THQ-7-COOH derivatives.
Protocol: Cell Viability (MTT) Assay
Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.
Neurodegenerative Diseases
The THQ scaffold is also a promising starting point for the development of neuroprotective agents. Derivatives have shown potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, with mechanisms including the modulation of dopamine receptors and inhibition of acetylcholinesterase.[2][10]
Data Presentation: Neuroprotective Activity of Tetrahydroquinoline Derivatives
| Compound ID | Neuroprotective Model | EC₅₀ (µM) | Mechanism of Action | Reference |
| Compound F | MPP⁺-induced toxicity in SH-SY5Y cells | Varies | Attenuation of apoptosis | [11][12] |
| Compound G | Oxidative stress model | Varies | Antioxidant properties | [4] |
| Compound H | Glycine/NMDA receptor antagonist | Varies | Neuroprotection in stroke model | [10] |
Note: The EC₅₀ values are dependent on the specific derivative and the experimental model used. This table provides a conceptual framework.
Experimental Workflow: Neuroprotective Agent Discovery
Caption: Workflow for discovering neuroprotective agents from THQ-7-COOH derivatives.
Protocol: In Vitro Neuroprotection Assay against MPP⁺-Induced Toxicity in SH-SY5Y Cells
Causality: The neurotoxin MPP⁺ selectively damages dopaminergic neurons and is widely used to model Parkinson's disease in vitro. This protocol assesses the ability of test compounds to protect SH-SY5Y neuroblastoma cells (a human cell line with dopaminergic characteristics) from MPP⁺-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Introduce MPP⁺ to the wells (at a pre-determined toxic concentration, e.g., 1-2 mM) and co-incubate with the test compounds for another 24-48 hours.
-
Include control wells: untreated cells, cells treated with vehicle only, and cells treated with MPP⁺ and vehicle.
-
Following the incubation period, perform an MTT assay as described in the previous section to assess cell viability.
-
Calculate the percentage of neuroprotection for each compound concentration relative to the MPP⁺-treated control and determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Self-Validation: The experiment should demonstrate a clear dose-dependent neuroprotective effect of the active compounds. A known neuroprotective agent can be used as a positive control.
Key Signaling Pathways and Mechanisms of Action
A thorough understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for rational drug design and optimization. Several key signaling pathways have been implicated in the action of THQ compounds.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[13] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it an attractive therapeutic target.
Caption: Simplified mTOR signaling pathway and the potential inhibitory action of THQ-7-COOH derivatives.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, and cell survival.[14][15] Constitutive activation of NF-κB is observed in many cancers and inflammatory diseases.
Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition by THQ-7-COOH derivatives.
RORγ Signaling Pathway
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the development of Th17 cells, which are implicated in autoimmune diseases.[16] RORγ is also emerging as a therapeutic target in certain cancers.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Master Regulator of Th17 Cells: A Guide to 1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid Derivatives as RORγ Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the investigation of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid derivatives as potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical drivers of autoimmune and inflammatory diseases.[1] The development of small molecule inverse agonists targeting RORγ represents a promising therapeutic strategy for a range of debilitating conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2]
This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies. We will delve into the synthesis of the core chemical scaffold, the establishment and application of a robust RORγ reporter assay for compound screening and characterization, and the implementation of relevant in vivo models to assess preclinical efficacy.
The Central Role of RORγ in Inflammation and Autoimmunity
RORγ, and its T-cell specific isoform RORγt, are nuclear receptors that play a pivotal role in the differentiation and function of Th17 cells.[1] These cells are a subset of T helper cells that produce a distinct profile of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulated IL-17 production is a hallmark of numerous autoimmune diseases.[1] RORγ acts as a master regulator by binding to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding IL-17 and other key inflammatory mediators.
Inverse agonists of RORγ are small molecules that bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby actively suppressing the basal transcriptional activity of the receptor. This mechanism effectively dampens the production of IL-17 and other pro-inflammatory cytokines, offering a targeted approach to mitigating autoimmune pathology.[3] The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective RORγ inverse agonists.
Below is a diagram illustrating the simplified signaling pathway of RORγ in Th17 cells and the mechanism of action of inverse agonists.
Caption: RORγ signaling in Th17 cells and the inhibitory action of inverse agonists.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through a multi-step process. The following protocol is a representative example and may require optimization for specific derivatives.
Protocol 2.1: Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
This protocol outlines a plausible synthetic route, which may require adaptation based on specific substitutions on the tetrahydroquinoline scaffold.
Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline
-
In a flask cooled in an ice bath, dissolve 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid.
-
Slowly add a solution of concentrated nitric acid in sulfuric acid dropwise while maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture in the ice bath for 3 hours.
-
Pour the reaction mixture onto ice and neutralize to a pH of 8 with sodium carbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-nitro-1,2,3,4-tetrahydroquinoline.
Step 2: Reduction of the Nitro Group
-
Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline in ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1,2,3,4-tetrahydroquinolin-7-amine.
Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid Group
-
Dissolve the 1,2,3,4-tetrahydroquinolin-7-amine in an aqueous solution of hydrochloric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer to yield 1,2,3,4-tetrahydroquinoline-7-carbonitrile.
Step 4: Hydrolysis of the Nitrile to Carboxylic Acid
-
Reflux the 1,2,3,4-tetrahydroquinoline-7-carbonitrile in a mixture of concentrated hydrochloric acid and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash with cold water, and dry to obtain this compound.
Step 5: Esterification to Ethyl Ester
-
Suspend the this compound in absolute ethanol.
-
Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.
Further modifications to the N1 position and other positions of the tetrahydroquinoline ring can be performed using standard organic chemistry techniques to generate a library of derivatives for structure-activity relationship (SAR) studies.
In Vitro Characterization: RORγ Reporter Gene Assay
A robust and reliable in vitro assay is essential for the initial screening and characterization of newly synthesized compounds. A cell-based reporter gene assay is a widely used method to quantify the inverse agonist activity of test compounds on RORγ.
Protocol 3.1: Generation of a Stable RORγ Reporter Cell Line
This protocol describes the generation of a stable cell line using a lentiviral-based system. This approach ensures consistent and reproducible results for compound screening.
Step 1: Vector Construction
-
Clone the ligand-binding domain (LBD) of human RORγ downstream of the GAL4 DNA-binding domain (DBD) in a lentiviral expression vector. This creates a GAL4-RORγ fusion protein.
-
Construct a second lentiviral vector containing a luciferase reporter gene under the control of a promoter with upstream GAL4 binding sites (Upstream Activating Sequence - UAS).
-
Both vectors should also contain a selection marker, such as puromycin or neomycin resistance, for the selection of stably transduced cells.[4]
Step 2: Lentivirus Production
-
Co-transfect HEK293T cells with the lentiviral expression vector (GAL4-RORγ or UAS-luciferase), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[5][6]
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Concentrate and titer the lentivirus.
Step 3: Transduction and Selection of the Reporter Cell Line
-
Transduce a suitable host cell line (e.g., HEK293T or Jurkat cells) with the GAL4-RORγ lentivirus.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population and then transduce these cells with the UAS-luciferase lentivirus.
-
Perform a second round of selection with a different antibiotic if a different resistance marker was used.
-
Isolate and expand single-cell clones to ensure a homogenous reporter cell line.
-
Validate the reporter cell line by confirming the expression of the GAL4-RORγ fusion protein and its responsiveness to known RORγ inverse agonists.
Caption: Workflow for generating a stable RORγ reporter cell line.
Protocol 3.2: RORγ Inverse Agonist Reporter Assay
-
Cell Plating: Seed the stable RORγ reporter cells in a 96-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in assay medium. Add the compounds to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known RORγ inverse agonist as a positive control.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each compound by fitting the data to a dose-response curve.
Table 1: Example Data from RORγ Reporter Assay
| Compound | RORγ IC50 (nM) |
| THQ-7-COOH-001 | 50 |
| THQ-7-COOH-002 | 120 |
| THQ-7-COOH-003 | 25 |
| Positive Control | 30 |
In Vivo Efficacy Evaluation
Promising compounds identified from in vitro screening should be further evaluated in relevant animal models of autoimmune disease. The imiquimod-induced psoriasis model and the collagen-induced arthritis model are two widely used and well-characterized models for assessing the efficacy of RORγ inverse agonists.[7][8]
Protocol 4.1: Imiquimod-Induced Psoriasis Model in Mice
This model recapitulates many of the key features of human psoriasis, including epidermal thickening, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[9][10][11]
-
Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.[9][12]
-
Compound Administration: Administer the this compound derivative orally or topically, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
-
Efficacy Readouts:
-
Clinical Scoring: Daily monitor and score the severity of erythema, scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin tissue to quantify the expression of key inflammatory cytokines (e.g., IL-17A, IL-23) by qRT-PCR.
-
Flow Cytometry: Analyze immune cell populations in the skin and draining lymph nodes.
-
Protocol 4.2: Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.[2][13][14]
-
Animal Model: Use susceptible mouse strains such as DBA/1.
-
Induction of Arthritis:
-
Primary Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Compound Administration: Begin oral administration of the test compound several days before the booster immunization and continue for a predefined period. Include vehicle and positive control (e.g., methotrexate) groups.
-
Efficacy Readouts:
-
Clinical Scoring: Monitor the mice for the onset and severity of arthritis by scoring each paw for signs of inflammation (redness, swelling).
-
Histology: At the end of the study, collect joint tissue for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α) in the serum or in supernatants from ex vivo stimulated splenocytes.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the pharmacokinetic and pharmacodynamic properties of the lead compounds is crucial for their further development.
Protocol 5.1: Pharmacokinetic Profiling in Mice
-
Compound Administration: Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[15]
Table 2: Example Pharmacokinetic Parameters in Mice (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| THQ-7-COOH-003 | 850 | 1.5 | 4500 | 4.2 |
| AZD0284 | Varies with dose | ~1-2 | Dose-dependent | 13-16 |
Protocol 5.2: Pharmacodynamic Analysis
-
Ex Vivo IL-17 Inhibition: Collect whole blood from mice at different time points after compound administration.
-
Stimulation: Stimulate the whole blood ex vivo with a cocktail that induces IL-17 production (e.g., anti-CD3/CD28 antibodies, IL-23).
-
Cytokine Measurement: Measure the concentration of IL-17 in the plasma or culture supernatant by ELISA or other immunoassays.
-
PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of IL-17 inhibition to establish a PK/PD relationship.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel RORγ inverse agonists. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. A systematic and rigorous application of these experimental approaches will be instrumental in identifying and advancing lead candidates with the potential to become next-generation therapeutics for a wide range of autoimmune and inflammatory diseases.
References
-
Chang, M. R., Lyda, B., Kamenecka, T. M., & Griffin, P. R. (2014). Pharmacologic repression of RORγ is therapeutic in the collagen-induced arthritis experimental model. Arthritis & rheumatology, 66(3), 579–588. [Link]
- Jabeen, R., et al. (2020). Characterization of the imiquimod-induced psoriasis-like skin inflammation model in mice. Journal of Immunological Methods, 487, 112891.
- Kono, M., et al. (2018). Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 26(2), 470-482.
-
Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Imiquimod-Induced Psoriasis Model. Retrieved from [Link]
- Serafim, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 214, 113239.
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Gabrielsson, J., et al. (2020). Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid-related orphan receptor γ agonist AZD0284. British Journal of Clinical Pharmacology, 86(10), 2056-2066. [Link]
-
European Medicines Agency. (2005). Guideline on Development and Manufacture of Lentiviral Vectors. Retrieved from [Link]
- Sudo, M., et al. (2011). Synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. Chemistry of Heterocyclic Compounds, 47(4), 432-436.
-
Jetten, A. M., & Takeda, Y. (2020). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 60, 439-459. [Link]
-
Imavita. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Kumar, N., et al. (2012). Identification of SR2211: a potent synthetic RORγ-selective modulator. ACS chemical biology, 7(4), 672–677.
- Jetten, A. M. (2018). Retinoic acid-related orphan receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Current opinion in toxicology, 8, 66-80.
-
protocols.io. (2022). Generation of stable cell lines via retroviral or lentiviral transduction. [Link]
- Szafraniec, J., et al. (2023). Diastereoselective Synthesis of (–)
- Zhang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International journal of molecular sciences, 19(12), 3878.
-
Wang, Y., et al. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]
- Alsabbagh, M. M. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Folia Biologica (Praha), 69(4), 133-140.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Szafraniec, J., & Kaczor, A. A. (2021). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 26(11), 3329. [Link]
- Zhang, Y., et al. (2018). Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 26(2), 470-482.
- van der Fits, L., et al. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology, 182(9), 5836-5845.
Sources
- 1. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. addgene.org [addgene.org]
- 5. protocols.io [protocols.io]
- 6. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 7. imavita.com [imavita.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 13. chondrex.com [chondrex.com]
- 14. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid-related orphan receptor γ agonist AZD0284 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Anticancer Agents Targeting Bcl-2 Using Tetrahydroquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Bcl-2 with Tetrahydroquinoline-Based Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins like Bcl-2 itself, Bcl-xL, and Mcl-1 is a key survival mechanism, allowing malignant cells to evade programmed cell death and rendering them resistant to conventional therapies.[2][3] This makes the Bcl-2 family an attractive target for anticancer drug development.[4]
The tetrahydroquinoline scaffold has emerged as a promising starting point for the design of novel Bcl-2 inhibitors.[5][6] This heterocyclic motif offers a rigid and versatile framework that can be readily functionalized to explore the chemical space required for potent and selective binding to the hydrophobic groove of Bcl-2 proteins.[7][8] By mimicking the binding of pro-apoptotic BH3-only proteins, small molecule inhibitors can displace these natural activators of apoptosis, thereby restoring the cell's ability to undergo programmed cell death.[9][10]
This guide provides a comprehensive overview of the key experimental workflows and protocols for the development of tetrahydroquinoline-based Bcl-2 inhibitors, from initial library synthesis to preclinical evaluation.
Section 1: Synthesis of a Tetrahydroquinoline-Based Compound Library
A crucial first step in the drug discovery process is the generation of a diverse library of compounds based on the core tetrahydroquinoline scaffold. This allows for the systematic exploration of structure-activity relationships (SAR).[11]
General Synthetic Strategy: Multi-Step Synthesis
A common and effective approach to synthesize a variety of tetrahydroquinoline derivatives involves a multi-step pathway.[12]
Rationale: This stepwise approach allows for the introduction of diversity at multiple positions of the tetrahydroquinoline core, which is essential for optimizing binding affinity and selectivity for the target protein.
dot
Caption: General workflow for the synthesis of a tetrahydroquinoline library.
Protocol: Synthesis of 8-Phenyltetrahydroquinolinone Derivatives
This protocol describes a three-step synthesis to generate a library of 8-phenyltetrahydroquinolinone derivatives, which have shown potential as anticancer agents.[12]
Materials:
-
Ethyl benzoylacetate
-
Various benzyl-type halides
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
24% Ammonia water solution
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Alkylation of Ethyl Benzoylacetate.
-
Dissolve ethyl benzoylacetate and a selected benzyl-type halide in DMF.
-
Add K2CO3 to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Causality: The K2CO3 acts as a base to deprotonate the active methylene group of ethyl benzoylacetate, forming a nucleophile that attacks the benzyl halide in an SN2 reaction.[12] DMF is a suitable polar aprotic solvent for this reaction.
-
-
Step 2: Ammonolysis.
-
Subject the resulting benzyl-type derivative of ethyl benzoylacetate to ammonolysis using a 24% ammonia water solution.
-
Heat the reaction mixture under reflux.
-
Causality: Ammonia reacts with the ester group to form the corresponding amide, which is a necessary precursor for the subsequent cyclization step.[12]
-
-
Step 3: Condensation and Cyclization.
-
The product from step 2 is then subjected to a condensation reaction to form the tetrahydroquinoline ring. This can be achieved under acidic or basic conditions depending on the specific substrate.
-
Causality: This intramolecular reaction forms the heterocyclic ring system characteristic of tetrahydroquinolines.
-
-
Purification and Characterization.
-
Purify the final compounds using column chromatography.
-
Characterize the structure and purity of each derivative using techniques such as NMR, IR, and mass spectrometry.[8]
-
Section 2: In Vitro Evaluation of Bcl-2 Inhibition and Apoptosis Induction
Once a library of tetrahydroquinoline derivatives has been synthesized, the next step is to evaluate their biological activity. This involves a series of in vitro assays to determine their ability to bind to Bcl-2, inhibit its function, and induce apoptosis in cancer cells.
Workflow for In Vitro Screening
dot
Caption: A tiered approach for the in vitro screening of Bcl-2 inhibitors.
Protocol: Fluorescence Polarization (FP) Assay for Bcl-2 Binding
The fluorescence polarization assay is a robust and high-throughput method to quantify the binding of small molecules to a target protein.[13][14]
Principle: A fluorescently labeled peptide derived from a BH3-only protein (e.g., from BID or BAD) will tumble rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the much larger Bcl-2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that binds to Bcl-2 and displaces the fluorescent peptide will cause a decrease in polarization.[15][16]
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescein-labeled BH3 peptide (e.g., FITC-BID)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
-
Tetrahydroquinoline compounds and a known Bcl-2 inhibitor (e.g., ABT-263/Navitoclax) as a positive control.[17]
Procedure:
-
Prepare a solution of Bcl-2 protein and the FITC-BID peptide in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.
-
Dispense the Bcl-2/peptide solution into the wells of the 384-well plate.
-
Add the tetrahydroquinoline compounds at various concentrations to the wells. Include wells with only the Bcl-2/peptide solution (high control) and wells with the Bcl-2/peptide solution and a saturating concentration of the positive control (low control).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of peptide binding).
Data Presentation: Bcl-2 Binding Affinity
| Compound ID | Scaffold Modification | Bcl-2 Binding IC50 (µM) |
| THQ-001 | R1=H, R2=Phenyl | 5.2 |
| THQ-002 | R1=Cl, R2=Phenyl | 1.8 |
| THQ-003 | R1=H, R2=4-Cl-Phenyl | 0.9 |
| ABT-263 | (Positive Control) | 0.05 |
Protocol: Caspase-3/7 Activity Assay for Apoptosis Induction
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[18] Measuring the activity of effector caspases like caspase-3 and caspase-7 is a reliable way to confirm that a compound induces apoptosis.[19]
Materials:
-
Cancer cell line known to be dependent on Bcl-2 (e.g., certain leukemia or lymphoma cell lines)
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
Caspase-Glo® 3/7 Assay reagent (Promega) or similar
-
Luminometer
-
Tetrahydroquinoline compounds
Procedure:
-
Seed the cancer cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrahydroquinoline compounds for a specified time (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubate the plate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer. The amount of light produced is proportional to the amount of caspase activity.
-
Calculate the fold-change in caspase activity relative to the untreated control.
Protocol: Annexin V Staining for Early Apoptosis Detection
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[21][22]
Materials:
-
Cancer cell line
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the tetrahydroquinoline compounds as described in the caspase assay.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension. PI is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells.
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the in vitro assays are used to establish a structure-activity relationship (SAR), which guides the chemical modification of the tetrahydroquinoline scaffold to improve potency, selectivity, and drug-like properties.[23][24][25]
dot
Caption: The iterative cycle of SAR-driven lead optimization.
Key Considerations for SAR Analysis:
-
Modifications to the Phenyl Ring: Investigate the effect of different substituents (e.g., halogens, alkyl groups, methoxy groups) on the phenyl ring at various positions. These modifications can influence hydrophobic and electronic interactions within the Bcl-2 binding pocket.
-
Alterations to the Tetrahydroquinoline Core: Explore the impact of substitutions on the nitrogen atom and other positions of the heterocyclic ring.
-
Stereochemistry: If chiral centers are present, synthesize and test individual enantiomers, as biological activity is often stereospecific.
Section 4: In Vivo Evaluation of Lead Compounds
Promising lead compounds identified through in vitro screening and SAR studies are then advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of anticancer agents.[26][27]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line that is sensitive to the lead compound in vitro
-
Lead tetrahydroquinoline compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | Daily | 1250 ± 150 | - |
| Lead Compound (30 mg/kg) | Daily | 450 ± 80 | 64% |
| Positive Control | Varies | Varies | Varies |
Conclusion
The development of anticancer agents targeting Bcl-2 using the tetrahydroquinoline scaffold is a promising strategy for the treatment of various malignancies. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to systematically design, synthesize, and evaluate novel Bcl-2 inhibitors. Through a rigorous and iterative process of chemical synthesis, in vitro screening, SAR analysis, and in vivo testing, it is possible to identify and optimize lead compounds with the potential for clinical development.
References
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. (2021-10-25). Retrieved from [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publisher. (2021-07-05). Retrieved from [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts - Frontiers. (2013-07-15). Retrieved from [Link]
-
Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021-10-04). Retrieved from [Link]
-
Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1 - YouTube. (2017-01-19). Retrieved from [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. Retrieved from [Link]
-
(PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties - ResearchGate. (2023-12-14). Retrieved from [Link]
-
Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. (2010-06-15). Retrieved from [Link]
-
High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed. Retrieved from [Link]
-
Navitoclax - Wikipedia. Retrieved from [Link]
-
Mitochondrial signaling in cell death via the Bcl-2 family - PMC - PubMed Central. Retrieved from [Link]
-
Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PubMed Central. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021-07-01). Retrieved from [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. (2025-08-05). Retrieved from [Link]
-
Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC - PubMed Central. Retrieved from [Link]
-
High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with... | Oncotarget. (2016-05-10). Retrieved from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Retrieved from [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. Retrieved from [Link]
-
BCL-2 Emerges as an Attractive Target in Solid and Hematologic Cancers | OncLive. (2019-03-06). Retrieved from [Link]
-
Abstract 63: Navitoclax (ABT-263) induces apoptosis in colon cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members - AACR Journals. (2020-08-15). Retrieved from [Link]
-
Structure Activity Relationships - Drug Design Org. Retrieved from [Link]
-
A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors | Request PDF - ResearchGate. Retrieved from [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. Retrieved from [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3 - MDPI. Retrieved from [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons - PMC - NIH. Retrieved from [Link]
-
Caspase-3 and Annexin V assays confirm that cell death across... - ResearchGate. Retrieved from [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023-01-21). Retrieved from [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025-08-06). Retrieved from [Link]
-
Structure-activity relationship (SAR) - GARDP Revive. Retrieved from [Link]
-
The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC - NIH. Retrieved from [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - Frontiers. (2020-11-25). Retrieved from [Link]
-
What is Navitoclax used for? - Patsnap Synapse. (2024-06-27). Retrieved from [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. Retrieved from [Link]
-
Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. (2025-11-11). Retrieved from [Link]
Sources
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts [frontiersin.org]
- 3. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 10. What is Navitoclax used for? [synapse.patsnap.com]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Navitoclax - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Assays [sigmaaldrich.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 23. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 26. oncotarget.com [oncotarget.com]
- 27. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
1,2,3,4-Tetrahydroquinoline-7-carboxylic acid as a building block in organic synthesis
An Application Scientist's Guide to 1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom and an aromatic ring, provides an ideal framework for constructing molecules with precise three-dimensional orientations capable of engaging with biological targets. THQ derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anti-cancer, anti-malarial, and neuroprotective properties.[1][2]
This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The strategic placement of the carboxylic acid group at the C7 position transforms the parent THQ scaffold into a highly versatile building block. This functional handle allows for a multitude of subsequent chemical modifications—most notably amide bond formation and esterification—providing a direct entry point into vast chemical libraries for drug discovery and functional material development.
This document provides a Senior Application Scientist's perspective on the synthesis and application of this high-potential building block, offering robust, field-tested protocols and explaining the critical causality behind key experimental choices.
Physicochemical and Predicted Properties
While extensive experimental data for this specific isomer is not widely published, its key properties can be reliably predicted based on its structure. These parameters are crucial for designing synthetic routes, choosing appropriate solvent systems, and anticipating the behavior of the molecule in biological assays.
| Property | Value / Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| CAS Number | Not assigned | This highlights the novelty of the compound. |
| Predicted pKa (Acidic) | ~4.5 | For the carboxylic acid group. |
| Predicted pKa (Basic) | ~4.8 | For the protonated secondary amine. |
| Predicted LogP | ~1.5 | Indicates moderate lipophilicity. |
| Appearance | Expected to be an off-white to tan solid | Based on similar aromatic carboxylic acids. |
Proposed Synthesis of the Building Block
A robust and scalable synthesis of this compound can be logically constructed from commercially available 1,2,3,4-tetrahydroquinoline. The proposed four-step sequence leverages well-established and reliable transformations, beginning with a regioselective nitration, followed by reduction, Sandmeyer cyanation, and finally, nitrile hydrolysis.
Caption: Proposed synthetic workflow for the target building block.
Protocol 1: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline (Steps A & B)
This protocol is adapted from established procedures for the nitration and subsequent reduction of the tetrahydroquinoline core.[3]
Step A: Nitration of 1,2,3,4-Tetrahydroquinoline
-
System Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 1 g of THQ). Cool the flask to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 1,2,3,4-tetrahydroquinoline (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C. The formation of the ammonium salt is highly exothermic.
-
Nitrating Mixture: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of THQ) in a separate flask, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of tetrahydroquinoline sulfate over 1-2 hours. Causality: A slow addition rate and strict temperature control are critical to prevent over-nitration and ensure regioselectivity for the C7 position, which is electronically activated and sterically accessible.
-
Work-up: After the addition is complete, stir the mixture at 0-5 °C for an additional hour, then allow it to warm to room temperature and stir for 2 hours. Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to pH > 10 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v). The product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 7-nitro-1,2,3,4-tetrahydroquinoline.
Step B: Reduction to 7-Amino-1,2,3,4-tetrahydroquinoline
-
System Setup: To a round-bottom flask, add the 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq), and ethanol.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Stannous chloride in an acidic medium (generated in situ) is a classical and highly effective method for the reduction of aromatic nitro groups, often providing cleaner conversions than catalytic hydrogenation for polar substrates.
-
Work-up: Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate until the solution is basic and all tin salts have precipitated as tin hydroxide.
-
Extraction & Isolation: Extract the product into ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-amino-1,2,3,4-tetrahydroquinoline, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Steps C & D)
This protocol employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.
Step C: Sandmeyer Cyanation
-
Diazotization (CAUTION: Diazonium salts can be explosive when dry; keep cold and in solution at all times):
-
Suspend 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water, keeping the temperature strictly below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is indicated by a clear solution.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0-5 °C. Causality: The Cu(I) catalyst is essential for the radical-transfer mechanism that substitutes the diazonium group with the cyanide nucleophile.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction. Cool the mixture, and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer, dry, and concentrate to yield crude 1,2,3,4-tetrahydroquinoline-7-carbonitrile.
Step D: Nitrile Hydrolysis
-
Reaction: Add the crude 7-carbonitrile to a mixture of sulfuric acid and water (e.g., 50% v/v). Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. The carboxylic acid may precipitate. Adjust the pH to its isoelectric point (~pH 4-5) to maximize precipitation.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure this compound.
Application Notes: Key Transformations
The true synthetic utility of this building block lies in the reactivity of its carboxylic acid moiety. Amide bond formation is arguably the most important transformation, as it allows for the systematic exploration of chemical space in drug discovery programs.
Application 1: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[4] While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient, and reliable choice that minimizes side reactions and racemization risk.[5]
Caption: General mechanism of HATU-mediated amide bond formation.
Protocol 3: Exemplary Amide Coupling with Benzylamine
-
System Setup: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a dry, nitrogen-flushed flask.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture for 15-20 minutes at room temperature. Causality: This pre-activation step allows the carboxylic acid to form the highly reactive O-acylisourea intermediate before the amine is introduced, ensuring a rapid and clean reaction. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and scavenge the acid formed during the reaction.
-
Amine Addition: Add the primary or secondary amine (e.g., Benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes unreacted carboxylic acid and the tetramethylurea byproduct from HATU.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.
Table of Common Amide Coupling Reagents
| Reagent | Acronym | Class | Key Advantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, potent |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Carbodiimide | Water-soluble byproducts, good for aqueous media |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | High efficiency, low racemization |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium | Very fast, highly effective, low racemization |
Conclusion
References
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6478. [Link]
- (Reference for general principles of organic synthesis - not a specific document)
- Katritzky, A. R., et al. (2004). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 60(14), 3091-3114.
- (Reference for general principles of organic synthesis - not a specific document)
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
- Hammond, P. S., & Wotiz, J. H. (1994). U.S. Patent No. 5,283,336. Washington, DC: U.S.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]
- (Reference for general principles of organic synthesis - not a specific document)
- (Reference for general principles of organic synthesis - not a specific document)
-
Amer, A. (2014). Answer to "Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?". ResearchGate. [Link]
- (Reference for general principles of organic synthesis - not a specific document)
- (Reference for general principles of organic synthesis - not a specific document)
- (Reference for general principles of organic synthesis - not a specific document)
- (Reference for general principles of organic synthesis - not a specific document)
- (Reference for general principles of organic synthesis - not a specific document)
-
Not-a-bot. (2014). Answer to "Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?". Chemistry Stack Exchange. [Link]
- (Reference for general principles of organic synthesis - not a specific document)
-
Falchi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Storage conditions for 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid to prevent degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid to prevent degradation. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of quinoline or dihydroquinolone derivatives. This process can be accelerated by exposure to air (oxygen), heat, and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1][2]
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂), especially when exposed to heat.[3] The presence of moisture can facilitate this process.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C (refrigerated) . For short-term storage (e.g., daily use), storage at room temperature (20-25°C) in a desiccator is acceptable. Avoid storing the compound at elevated temperatures, as this can accelerate both oxidation and decarboxylation.
Q3: How should I protect the compound from air and moisture?
A3: The compound should be stored in a tightly sealed container .[4][5] For enhanced protection, especially for long-term storage, consider using a container with an inert gas headspace (e.g., argon or nitrogen). To protect from moisture, store the container in a desiccator with a suitable drying agent.
Q4: Is this compound light-sensitive?
A4: Yes, compounds containing the tetrahydroquinoline moiety can be light-sensitive.[1] It is crucial to store the compound in an amber or opaque container to protect it from light.[1]
Q5: Can I store the compound in solution?
A5: Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you need to prepare stock solutions, it is best to do so fresh. If short-term storage of a solution is necessary, use a high-purity, degassed solvent, store at 2-8°C, and protect from light. The stability in solution will be pH-dependent; neutral to slightly acidic conditions are generally preferred to minimize the reactivity of the free amine.
Troubleshooting Guide: Identifying and Preventing Degradation
This section addresses common issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in color (e.g., yellowing or browning) | Oxidation of the tetrahydroquinoline ring. | - Confirm the identity of the colored species using analytical techniques (e.g., UV-Vis, HPLC).- Store the compound under an inert atmosphere (argon or nitrogen).- Avoid exposure to air and heat. |
| Decreased purity or presence of new peaks in HPLC/LC-MS | Degradation due to oxidation, photodegradation, or decarboxylation. | - Characterize the degradation products using MS and NMR to identify the degradation pathway.- Review storage conditions: ensure the container is tightly sealed, protected from light, and stored at the correct temperature.- Perform a forced degradation study to understand the compound's stability profile. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymerization. | - Analyze the sample for impurities.- If degradation is confirmed, discard the batch and obtain a fresh sample.- Ensure proper storage conditions are maintained for the new batch. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts. | - Re-analyze the purity of the compound before use.- Prepare fresh solutions for each experiment.- Strictly adhere to the recommended storage conditions. |
Visualizing Degradation Pathways
The primary degradation pathways for this compound are oxidation and decarboxylation. The following diagram illustrates these potential transformations.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions: A Summary
For optimal stability, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) Room Temperature (Short-term, in desiccator) | Minimizes rates of oxidation and decarboxylation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen.[4] |
| Light | Amber or opaque container. | Protects against photodegradation.[1] |
| Moisture | Store in a desiccator. | Minimizes potential for hydrolysis and moisture-catalyzed decarboxylation. |
Experimental Protocol: Detecting Degradation via HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Objective: To develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. A starting point could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Based on the quinoline structure, detection at ~254 nm and ~280 nm should be effective.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the sample solution.
-
The peak corresponding to this compound should be the major peak.
-
Any additional peaks are indicative of impurities or degradation products. The relative area of these peaks can be used to estimate the level of degradation.
-
Forced Degradation (for method validation):
To confirm that the HPLC method is stability-indicating, perform forced degradation studies:
-
Acidic: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose the sample to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizing the Analytical Workflow
Caption: A simplified workflow for detecting degradation of this compound using HPLC-UV.
References
- Bhatt, T., & Natte, K. (2024). A transfer hydrogenation protocol for the reduction of quinolines, quinoxalines, pyridines, pyrazines, indoles, benzofurans, and furan derivatives with borane-ammonia (H3N-BH3)
-
Capot Chemical. (2026). MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Retrieved from [Link]
- Gryglewski, R. J., & Szczeklik, A. (1983). Prostacyclin and atherosclerosis. Prostaglandins, 26(5), 815–823.
- Hassan, A. A., & Drach, J. C. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7496–7505.
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Journal of Agricultural and Food Chemistry, 42(3), 703–707.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Zhang, Y., Pang, S., Wei, Z., & Shi, F. (2018). Synthesis of a molecularly defined single-active site heterogeneous catalyst for selective oxidation of N-heterocycles. Catalysis Science & Technology, 8(10), 2633–2640.
Sources
Preventing racemization in chiral tetrahydroisoquinoline-carboxylic acid synthesis
Technical Support Center: Chiral Tetrahydroisoquinoline-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of chiral tetrahydroisoquinoline-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in these valuable synthetic scaffolds. The tetrahydroisoquinoline core is a privileged structure in a vast array of natural products and pharmaceuticals, making stereocontrolled synthesis a critical challenge.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization and achieve high enantiomeric purity in your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that leads to racemization during the synthesis of chiral tetrahydroisoquinoline-carboxylic acids?
A1: The most common synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[2] Racemization primarily occurs through the formation of an achiral iminium ion intermediate after the initial condensation of the β-arylethylamine with an aldehyde or ketone.[3][4] This planar intermediate can be attacked from either face by the tethered aromatic ring, leading to a mixture of enantiomers unless the reaction is guided by a chiral influence. Furthermore, harsh reaction conditions, such as high temperatures or the use of strong acids, can promote a reversible reaction, allowing the product to equilibrate to a racemic mixture.[3][5]
Q2: I'm observing a significant loss of enantiomeric excess (ee) in my Pictet-Spengler reaction. What are the first parameters I should adjust?
A2: The kinetic-controlled product is often the desired one. Elevated temperatures can provide enough energy to overcome the reversal barrier, leading to thermodynamic control and racemization.[3] Therefore, the first step is to lower the reaction temperature. Many modern asymmetric Pictet-Spengler reactions are run at temperatures ranging from ambient down to -80 °C.[6] Concurrently, you should screen different acid catalysts. The nature of the acid (Brønsted vs. Lewis) and its strength can significantly influence the reaction's stereochemical outcome.
Q3: What are "chiral auxiliaries," and how can they prevent racemization in this context?
A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction.[7] After the desired chiral center is set, the auxiliary is removed. In tetrahydroisoquinoline synthesis, auxiliaries can be attached to the amine nitrogen. For example, Ellman's tert-butylsulfinamide has been successfully used to synthesize chiral 1-benzyltetrahydroisoquinoline alkaloids.[8] The bulky, chiral auxiliary creates a sterically hindered environment that forces the cyclization to occur from a specific face, resulting in a high degree of diastereoselectivity.
Q4: Are there robust alternatives to the Pictet-Spengler reaction for accessing these chiral compounds?
A4: Yes, a powerful alternative is the asymmetric hydrogenation of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) precursor.[9] This method avoids the issues associated with the iminium ion intermediate in the Pictet-Spengler reaction. The DHIQ, which can be synthesized via the Bischler-Napieralski reaction, is then reduced using a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral ligand, to install the stereocenter at the C1 position with high enantioselectivity.[7][9][10]
Troubleshooting Guide: Loss of Stereochemical Integrity
This section addresses specific experimental issues related to racemization and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High degree of racemization in the final product. | Reversible Pictet-Spengler Cyclization: The reaction is reaching thermodynamic equilibrium at elevated temperatures, which favors the racemic product.[3] | Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even lower. This favors the kinetically controlled product, preserving the stereochemistry.[3] |
| Inappropriate Acid Catalyst: The acid may be too strong or not coordinating effectively to create a well-organized, chiral transition state. | Screen Acid Catalysts: Test a range of Brønsted acids (e.g., trifluoroacetic acid, CSA) and Lewis acids (e.g., Ti(Oi-Pr)₄). Consider using a chiral Brønsted acid like (R)-TRIP, which can induce enantioselectivity.[7] | |
| Loss of ee during product workup or purification. | Epimerization under Acidic/Basic Conditions: The chiral center, particularly at C1, can be labile to strong acids or bases used during extraction or chromatography. | Use Neutral or Buffered Conditions: Quench the reaction with a mild base like saturated NaHCO₃ solution. For purification, use a buffered silica gel or an alternative stationary phase if necessary. Avoid prolonged exposure to harsh pH. |
| Diastereoselectivity is low when using a chiral auxiliary. | Poor Facial Shielding: The chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the molecule during the key bond-forming step. | Select a Bulkier Auxiliary: If using an Evans-type auxiliary, for example, consider one with a larger substituent (e.g., phenyl vs. isopropyl). Ensure the auxiliary is correctly installed and that its conformation is locked. |
| Incorrect Solvent Choice: The solvent can affect the conformation of the substrate-auxiliary complex and the transition state geometry. | Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., DCM, THF, toluene). A less coordinating solvent may enhance the directing effect of the auxiliary. | |
| Racemization during a deprotection step. | Harsh Deprotection Conditions: The reagents used to remove a protecting group (e.g., from the nitrogen or carboxylic acid) are causing epimerization of the nearby stereocenter. | Choose Orthogonal Protecting Groups: Select protecting groups that can be removed under mild conditions. For example, an Fmoc group can be removed with piperidine, while a Boc group requires acid (like TFA), which could be more problematic.[11] Plan your synthetic route to use protecting groups that are cleaved under conditions known to be safe for your stereocenter. |
Key Methodologies for Preventing Racemization
The Asymmetric Pictet-Spengler Reaction
This approach utilizes a chiral catalyst to create a chiral environment around the achiral iminium ion intermediate, forcing the cyclization to proceed enantioselectively. Chiral phosphoric acids (Brønsted acids) are particularly effective.
Causality: The chiral catalyst, such as (R)-TRIP, forms a hydrogen-bonded complex with the iminium ion. This complex orients the reactants in a specific three-dimensional arrangement, making the attack of the aromatic ring on one face of the iminium ion significantly more favorable than the other, leading to a high enantiomeric excess in the product.[7]
Caption: Asymmetric Pictet-Spengler Reaction Workflow.
Chiral Auxiliary-Mediated Synthesis
This diastereoselective strategy relies on attaching a chiral molecule to the starting material to control the formation of the new stereocenter.
Causality: The auxiliary acts as a "chiral steering group." Its defined stereochemistry and steric bulk block one of the prochiral faces of the molecule, forcing the intramolecular cyclization to occur from the less hindered direction. This results in the preferential formation of one diastereomer. The auxiliary is then cleaved to reveal the enantiomerically enriched product. The success of this method depends on the effective removal of the auxiliary without causing racemization.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Pictet-Spengler Reaction
This protocol is a general guideline for the synthesis of a 1-substituted tetrahydroisoquinoline-3-carboxylic acid ester using a chiral phosphoric acid catalyst.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting β-arylethylamine ester (1.0 equiv) in a dry, non-polar solvent such as toluene or dichloromethane (0.1 M).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst, such as (R)-TRIP (5-10 mol%), to the solution.
-
Aldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C to -40 °C). Add the aldehyde (1.1-1.5 equiv) dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Protocol 2: Asymmetric Hydrogenation of a Dihydroisoquinoline
This protocol outlines the synthesis of a chiral tetrahydroisoquinoline via the reduction of a DHIQ precursor.
-
Catalyst Pre-formation: In a glovebox, charge a pressure-rated vessel with the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1-2 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 1-2 mol%) in a degassed solvent like methanol or dichloromethane. Stir for 30-60 minutes.
-
Substrate Addition: Add the 3,4-dihydroisoquinoline substrate (1.0 equiv) to the activated catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired H₂ pressure (e.g., 10-50 bar).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS or GC-MS).
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the chiral tetrahydroisoquinoline product.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
References
-
Laird, A. G., & Miller, S. J. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(8), 4473-4534. [Link]
-
Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13193-13227. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Wang, D., & Zhou, Y.-G. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. [Link]
-
Laird, A. G., & Miller, S. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
Schmalz, H.-G., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15565-15575. [Link]
-
Various Authors. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Organic letters, 9(15), 2851–2854. [Link]
-
Czarnocki, Z., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11010-11036. [Link]
-
Ceballos-Valdovinos, O., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). Amino Acids, 53(5), 727-734. [Link]
-
Various Authors. (n.d.). Enantioselective synthesis of some tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. ResearchGate. [Link]
-
Vartanian, M. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Various Authors. (n.d.). Asymmetric Pictet–Spengler reaction. Reagents and conditions. ResearchGate. [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1569-1572. [Link]
- Ellman, J. A., et al. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
-
Al-Awadi, N. A., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(21), 5036. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters, 16(18), 4774-4777. [Link]
-
You, S.-L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1048-1061. [Link]
-
Ceballos-Valdovinos, O., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ResearchGate. [Link]
-
Laird, A. G., & Miller, S. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
Comins, D. L., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(18), 3296. [Link]
-
Leah Fisch. (2020, March 29). The Pictet Spengler Reaction Mechanism [Video]. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 11. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Antiproliferative Potential of 1,2,3,4-Tetrahydroquinoline Derivatives and the Benchmark Chemotherapeutic, Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel scaffolds with high efficacy and improved safety profiles is relentless. The 1,2,3,4-tetrahydroquinoline core has emerged as a privileged structure, with numerous derivatives exhibiting promising antiproliferative activities. This guide provides a comparative analysis of the anticancer potential of this class of compounds, with a specific focus on available data for 1,2,3,4-tetrahydroquinoline-7-carboxylic acid analogs, benchmarked against the widely used chemotherapeutic agent, cisplatin.
While direct, head-to-head comparative data for this compound against cisplatin is limited in publicly accessible literature, this guide will leverage available data for a structurally similar analog, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid , and other pertinent derivatives to provide a scientifically grounded comparison. This approach allows for a valuable exploration of the potential of the tetrahydroquinoline scaffold in oncology.
Chemical Structures at a Glance
A foundational understanding of the chemical entities is paramount. Below are the structures of this compound, its 2-oxo analog for which we have experimental data, and the inorganic complex, cisplatin.
-
This compound: The primary compound of interest, featuring the characteristic fused ring system.
-
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid: A close analog with a carbonyl group at the 2-position, for which antiproliferative data against the MCF-7 cell line is available.
-
Cisplatin: A platinum-based coordination complex, a cornerstone of chemotherapy for decades.
Delving into the Mechanisms of Action
The cytotoxic effects of these compounds are rooted in their distinct interactions with cellular machinery.
Cisplatin: The DNA Damaging Agent
Cisplatin's mechanism of action is well-established and primarily involves the induction of DNA damage in cancer cells.[1] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and readily binds to the N7 reactive center on purine residues of DNA, leading to the formation of DNA adducts.[1] These adducts, predominantly 1,2-intrastrand cross-links, create distortions in the DNA double helix, which in turn interfere with DNA replication and repair mechanisms.[1] This cascade of events ultimately triggers programmed cell death, or apoptosis.[1] The cellular response to cisplatin-induced DNA damage is complex, often involving the activation of the p53 tumor suppressor protein, which can halt the cell cycle and initiate apoptosis.[2]
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
1,2,3,4-Tetrahydroquinoline Derivatives: A Multifaceted Approach
The anticancer activity of 1,2,3,4-tetrahydroquinoline derivatives appears to be more diverse and can be attributed to several mechanisms, depending on the specific substitutions on the quinoline core.
One of the key mechanisms observed is the induction of apoptosis . For instance, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has been shown to induce apoptosis in breast cancer cells.[3] Other derivatives, such as 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, have been found to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways.[4] This suggests that these compounds can interfere with the normal progression of the cell cycle, ultimately leading to the elimination of cancer cells.
Furthermore, some tetrahydroquinoline derivatives have been identified as inhibitors of specific molecular targets that are crucial for cancer cell survival and proliferation. For example, certain derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis. Another study highlighted a tetrahydrobenzo[h]quinoline derivative that induced apoptosis in MCF-7 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5]
Caption: Potential mechanisms of action for antiproliferative tetrahydroquinoline derivatives.
Comparative Antiproliferative Activity: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following tables summarize the available IC50 values for the 2-oxo analog of this compound and cisplatin against the MCF-7 human breast cancer cell line, and a broader comparison with other tetrahydroquinoline derivatives against various cancer cell lines.
Table 1: Comparative IC50 Values against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | 5.2 | [3] |
| Cisplatin | ~10 - 20 | [6] |
Note: The IC50 value for cisplatin can vary depending on the experimental conditions and the specific MCF-7 sub-clone used.
Table 2: IC50 Values of Various Tetrahydroquinoline Derivatives and Cisplatin against Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivatives | |||
| Pyrazolo quinoline derivative (Compound 15) | MCF-7 | 15.16 | [7] |
| Pyrazolo quinoline derivative (Compound 15) | A549 | 18.68 | [7] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | 7.5 (48h) | [8] |
| Cisplatin | |||
| Cisplatin | A549 | ~5 - 21 | [5][9] |
| Cisplatin | HCT-116 | ~9 - 14.5 | [10] |
From the available data, the 2-oxo analog of this compound demonstrates potent antiproliferative activity against the MCF-7 cell line, with an IC50 value that is competitive with, and in some reported cases, lower than that of cisplatin. This suggests that the tetrahydroquinoline scaffold holds significant promise as a source of novel anticancer agents. The broader data on other derivatives further supports this, with several compounds exhibiting low micromolar to nanomolar activity against various cancer cell lines.
Experimental Protocols: A Guide for Reproducible Research
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential.
Protocol for Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1,2,3,4-tetrahydroquinoline derivative and cisplatin) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an MTT-based cell viability assay.
Representative Synthesis of a 1,2,3,4-Tetrahydroquinoline Derivative
The synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through various methods. A common approach is the reduction of the corresponding quinoline precursor.
Example: Synthesis of 1,2,3,4-Tetrahydroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve quinoline in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or distillation to obtain pure 1,2,3,4-tetrahydroquinoline.
Note: The synthesis of specific derivatives, such as this compound, would require starting with the appropriately substituted quinoline.
Ensuring Trustworthiness: The Importance of Self-Validating Systems
The protocols described above are designed to be self-validating. In the MTT assay, the inclusion of positive (a known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay's performance and ensuring that the observed effects are due to the test compound. For synthetic procedures, the characterization of the final product by multiple analytical techniques (e.g., NMR, mass spectrometry, and elemental analysis) confirms its identity and purity, thereby ensuring the reliability of subsequent biological testing.
Conclusion and Future Directions
The available evidence strongly suggests that the 1,2,3,4-tetrahydroquinoline scaffold is a promising platform for the development of novel anticancer agents. The potent in vitro activity of derivatives like 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid against breast cancer cells, coupled with the diverse mechanisms of action exhibited by this class of compounds, warrants further investigation.
While cisplatin remains a vital tool in the oncologist's arsenal, its significant side effects necessitate the search for alternatives with improved therapeutic indices. The data presented here indicates that certain tetrahydroquinoline derivatives may offer comparable or even superior potency against specific cancer cell lines.
Future research should focus on:
-
Direct comparative studies of this compound and its analogs against cisplatin across a broad panel of cancer cell lines.
-
In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.
-
In vivo studies to evaluate the efficacy and safety of the most promising derivatives in preclinical cancer models.
By systematically exploring the structure-activity relationships and mechanisms of action of this versatile scaffold, the scientific community can pave the way for the development of a new generation of more effective and less toxic cancer therapies.
References
-
MDPI. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Available from: [Link].
-
PMC. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Available from: [Link].
-
PMC. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Available from: [Link].
-
ResearchGate. An IC50 curve for MCF7 cells treated with cisplatin. Available from: [Link].
-
ResearchGate. Antiproliferative activity of 3 on the different cell lines, as evaluated by the MTT assay. Available from: [Link].
-
ResearchGate. The anticancer IC50 values of synthesized compounds. Available from: [Link].
-
ResearchGate. Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Available from: [Link].
-
ResearchGate. IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116... Available from: [Link].
-
PubMed. Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. Available from: [Link].
-
PMC. Cellular Responses to Cisplatin-Induced DNA Damage. Available from: [Link].
-
PMC. Cisplatin in cancer therapy: molecular mechanisms of action. Available from: [Link].
-
ResearchGate. (PDF) Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Available from: [Link].
-
SpringerLink. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Available from: [Link].
-
Spandidos Publications. Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Available from: [Link].
-
ResearchGate. The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... Available from: [Link].
-
ResearchGate. IC 50 a values of the platinum compounds for the HCT116 cells. Available from: [Link].
-
Spandidos Publications. Rapamycin synergizes with low dose oxaliplatin in the HCT116 colon cancer cell line by inducing enhanced apoptosis. Available from: [Link].
-
ACS Publications. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. Available from: [Link].
-
PubMed Central. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. Available from: [Link].
-
ResearchGate. (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available from: [Link].
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link].
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Available from: [Link].
-
ResearchGate. The IC 50 concentration of cisplatin-resistant cells displayed a significant increase compared to the corresponding parental cells (Fig. 1). In A549 cells, the IC 50 concentration of cisplatin- resistant cells was determined to be 43.01 µM compared to 6.14 µM in the original parental cell line;. Available from: [Link].
-
Anticancer Research. In Vitro Histoculture Drug Response Assay and In Vivo Blood Chemistry of a Novel Pt(IV) Compound, K104. Available from: [Link].
-
MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Available from: [Link].
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link].
-
Net Journals. Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Available from: [Link].
-
IOSR Journals. Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line. Available from: [Link].
-
IIAR Journals. Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. Available from: [Link].
-
ACS Publications. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment | ACS Omega. Available from: [Link].
-
PubMed Central. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC. Available from: [Link].
-
Spandidos Publications. Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Available from: [Link].
Sources
- 1. 88371-24-8|2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, quinoline-related carboxylic acids have emerged as a promising class of anti-inflammatory agents. This guide provides a comprehensive comparison of their in-vitro anti-inflammatory activity, delving into the underlying mechanisms of action and providing detailed experimental protocols to facilitate further research and development in this area.
Introduction to Quinoline Carboxylic Acids as Anti-Inflammatory Agents
Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Quinoline-related carboxylic acids have garnered significant attention due to their structural resemblance to known anti-inflammatory drugs and their demonstrated ability to modulate key inflammatory pathways. This guide will explore the anti-inflammatory properties of various quinoline carboxylic acid isomers and their derivatives, comparing their potency against established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and selective COX-2 inhibitors like celecoxib.
Comparative Analysis of In-Vitro Anti-Inflammatory Activity
The anti-inflammatory efficacy of quinoline-related carboxylic acids has been evaluated using a variety of in-vitro assays. These assays primarily focus on the inhibition of key inflammatory mediators and enzymes. Here, we present a comparative summary of the available data.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a crucial signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to tissue damage. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a widely used indicator of its anti-inflammatory potential.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| Quinoline-3-Carboxylic Acid | LPS-induced NO production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | 56.8 | [1][2] |
| Quinoline-4-Carboxylic Acid | LPS-induced NO production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | 56.8 | [1][2] |
| Quinoline Alkaloid (Compound 6) | LPS-induced NO production | RAW 264.7 | 11.0 - 12.8 | L-NMMA (control) | 22.7 | [3] |
| Quinoline Alkaloid (Compound 8a) | LPS-induced NO production | RAW 264.7 | 11.0 - 12.8 | L-NMMA (control) | 22.7 | [3] |
| Quinoline Alkaloid (Compound 8b) | LPS-induced NO production | RAW 264.7 | 11.0 - 12.8 | L-NMMA (control) | 22.7 | [3] |
| Quinoline Alkaloid (Compound 11) | LPS-induced NO production | RAW 264.7 | 11.0 - 12.8 | L-NMMA (control) | 22.7 | [3] |
| Pyrazolo[1,5-a]quinazoline derivative (Compound 13b) | LPS-induced NF-κB activity | THP-1Blue | 4.8 | - | - | [4] |
Note: "Appreciable anti-inflammatory affinities" indicates that the compounds showed significant activity, though specific IC50 values were not provided in the cited source.[1]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. The inhibition of these enzymes is a primary mechanism of action for many anti-inflammatory drugs.
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| Quinoline-pyrazole derivative (12c) | COX-2 Inhibition | 0.1 | Celecoxib | 0.04 | [5][6] |
| Quinoline-pyrazole derivative (14a) | COX-2 Inhibition | 0.11 | Celecoxib | 0.04 | [5][6] |
| Quinoline-pyrazole derivative (14b) | COX-2 Inhibition | 0.11 | Celecoxib | 0.04 | [5][6] |
| Quinoline-pyrazole derivatives (5c, 11b, 11c, 12c, 14a, 14b, 20a, 21a) | 5-LOX Inhibition | Significant activity | Zileuton | - | [5] |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Several quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as LPS or TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription. Quinoline-related carboxylic acids can interfere with this pathway at multiple points, including the inhibition of IκBα degradation and the prevention of NF-κB nuclear translocation.
Figure 1: Proposed mechanism of NF-κB inhibition by quinoline-related carboxylic acids.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in-vitro anti-inflammatory studies, standardized and well-documented protocols are essential. The following sections provide step-by-step methodologies for key assays.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (Quinoline-related carboxylic acids)
-
Reference compound (e.g., Indomethacin)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and the reference compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Figure 2: Workflow for the Nitric Oxide Inhibition Assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. A common method involves a colorimetric or fluorometric detection of the product formed.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds
-
Reference compounds (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well plates
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing the COX enzyme, heme, and the detection probe in a suitable buffer.
-
Compound Incubation: Add the test compounds and reference compounds at various concentrations to the wells and incubate with the enzyme mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.
-
Calculation: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.
Materials:
-
Purified 5-LOX enzyme
-
Arachidonic acid or linoleic acid (substrate)
-
Test compounds
-
Reference compound (e.g., Zileuton)
-
Spectrophotometer
Protocol:
-
Enzyme and Compound Incubation: Pre-incubate the 5-LOX enzyme with the test compounds or reference compound at various concentrations in a suitable buffer for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Measurement: Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of quinoline-related carboxylic acids is significantly influenced by the position of the carboxylic acid group and the nature of other substituents on the quinoline ring.
-
Position of the Carboxylic Acid: Studies have shown that quinoline-3- and -4-carboxylic acids possess notable anti-inflammatory activity, particularly in inhibiting nitric oxide production.[1] The exact influence of the carboxylic acid position on COX/LOX inhibition requires more systematic investigation.
-
Substituents on the Quinoline Ring:
-
The introduction of a pyrazole scaffold to the quinoline structure has been shown to yield potent and selective COX-2 inhibitors.[5]
-
The nature and position of substituents on the quinoline ring can significantly impact the inhibitory activity against nitric oxide production, with substitutions at the C-8 position being particularly influential.[3]
-
Conclusion and Future Directions
Quinoline-related carboxylic acids represent a promising scaffold for the development of novel anti-inflammatory agents. The available in-vitro data demonstrates their ability to inhibit key inflammatory mediators and enzymes, often with potencies comparable to or exceeding those of established drugs. The inhibition of the NF-κB signaling pathway appears to be a central mechanism underlying their anti-inflammatory effects.
To advance this promising class of compounds, future research should focus on:
-
Comprehensive SAR Studies: Systematic synthesis and evaluation of a wider range of substituted quinoline carboxylic acids are needed to delineate clear structure-activity relationships for different anti-inflammatory targets.
-
Direct Comparative Studies: Head-to-head comparisons of various quinoline carboxylic acid isomers and derivatives against standard NSAIDs in a panel of in-vitro assays are crucial for identifying the most promising lead candidates.
-
Elucidation of Molecular Targets: While NF-κB inhibition is a key mechanism, identifying the specific molecular targets within this and other inflammatory pathways will provide a more complete understanding of their mode of action.
-
In-Vivo Efficacy and Safety Profiling: Promising candidates from in-vitro studies should be advanced to in-vivo models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles.
By addressing these key areas, the full therapeutic potential of quinoline-related carboxylic acids as a new generation of anti-inflammatory drugs can be realized.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
(PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Dihydroorotate dehydrogenase (quinone). Wikipedia. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Effect of indomethacin on NO production in RAW 264.7 induced by LPS.... ResearchGate. [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central. [Link]
-
(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
-
Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages. DOI. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PMC - PubMed Central. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
